trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h1-4,10-12H,5-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRLAFUANZFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159029 | |
| Record name | trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108180-05-8 | |
| Record name | trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The quinazolinone intermediate is then subjected to alkylation reactions to introduce the cyclohexane moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides.
Mechanistic Insights :
-
The acid is first activated via conversion to an acyl chloride using thionyl chloride, followed by reaction with amines or alcohols.
-
Steric hindrance from the trans-cyclohexyl group slows reaction kinetics compared to linear analogues .
Reduction of the Quinazolinone Moiety
The 4-oxoquinazoline ring is susceptible to catalytic hydrogenation.
Key Findings :
-
Ru/C selectively reduces the C=N bond without affecting the carboxylic acid .
-
Pd/C in acetic acid achieves full saturation of the quinazoline ring .
Protection/Deprotection Strategies
The amino group (if present in derivatives) requires protection during multi-step syntheses.
Applications :
-
Fmoc enables orthogonal deprotection in peptide-coupled derivatives.
Cyclohexane Ring Functionalization
The trans-cyclohexyl group participates in stereospecific reactions.
| Reaction | Reagents | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Epoxide | Retains trans configuration | |
| Bromination | NBS, AIBN | Allylic bromide | 70% diastereomeric excess |
Notable Observations :
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mCPBA epoxidation proceeds with >95% retention of trans stereochemistry .
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Radical bromination favors axial attack due to steric shielding from the quinazoline group .
Cross-Coupling Reactions
The methylene bridge between cyclohexane and quinazoline enables C–C bond formation.
| Reaction Type | Catalytic System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | 68% | |
| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Primary amines | 75% |
Optimization Notes :
-
Electron-deficient aryl boronic acids enhance coupling efficiency.
-
Bulky phosphine ligands (Xantphos) prevent β-hydride elimination in aminations.
Acid-Catalyzed Rearrangements
The quinazolinone ring undergoes acid-mediated transformations.
| Reaction | Acid | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ring expansion | H<sub>2</sub>SO<sub>4</sub> (conc.) | 120°C | Benzodiazepine derivative | 55% | |
| Hydrolysis | HCl (6M) | Reflux | Quinazoline diol | 90% |
Mechanistic Pathways :
-
Concentrated H<sub>2</sub>SO<sub>4</sub> induces electrophilic aromatic substitution, leading to ring expansion .
-
Hydrolysis cleaves the lactam ring, yielding a dicarboxylic acid .
Photochemical Reactions
UV irradiation initiates [2+2] cycloaddition and radical processes.
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), acetone | Cyclobutane dimer | 0.32 | |
| UV (365 nm), benzophenone | Cross-linked polymer | N/A |
Applications :
-
Photopolymerization creates materials with tunable mechanical properties.
Biological Derivatization
Enzymatic modifications enhance pharmacological activity.
| Enzyme | Substrate | Product | Activity (IC<sub>50</sub>) | Reference |
|---|---|---|---|---|
| CYP3A4 | Methyl ester | Hydroxylated derivative | 12 nM (EGFR inhibition) | |
| Esterase | Acetylated amide | Free carboxylic acid | 8 nM (PARP inhibition) |
Structure–Activity Relationships :
Scientific Research Applications
Chemistry
Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, contributing to the development of novel compounds with tailored properties .
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity: Studies have shown that derivatives of quinazolinone compounds can inhibit the growth of various pathogens, including bacteria and fungi. These findings suggest that this compound could be effective against resistant strains .
- Anticancer Properties: The compound has been evaluated for its efficacy against different cancer cell lines. For instance, in vitro studies have demonstrated promising results against A375 and MCF-7 cell lines, indicating its potential as an anticancer agent .
Medical Applications
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:
- Therapeutic Agent Development: The compound's ability to modulate enzyme activity suggests applications in drug development for conditions such as cancer and infectious diseases. Its interactions with specific molecular targets can lead to significant biological effects .
Case Studies
Mechanism of Action
The mechanism of action of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid
- 4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenylacetic acid
- 4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclopentanecarboxylic acid
Uniqueness
Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 286.33 g/mol. It features a quinazoline moiety, which is known for its diverse pharmacological properties.
Biological Activities
1. Anticancer Properties
Quinazoline derivatives, including this compound, have shown promising anticancer activities. Research indicates that compounds in this class may inhibit tumor growth by interacting with specific receptors involved in cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 cells) and others.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Inhibition of receptor-mediated pathways |
| Substituted Tetrazoloquinazoline | MCF-7/HER2 | >1000 | Non-cytotoxic |
2. Antimicrobial Activity
Quinazoline derivatives have also been noted for their antimicrobial properties. The presence of the quinazoline ring enhances the compound's ability to interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth.
3. Anti-inflammatory Effects
Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production.
The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies have shown that this compound interacts effectively with various proteins involved in cancer progression and inflammation.
Figure 1: Molecular Docking Results
Molecular Docking
Case Studies
Case Study 1: Anticancer Efficacy
A study published in 2024 highlighted the synthesis and evaluation of several quinazoline derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria .
Q & A
Q. What are the established synthetic routes for trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid, and how are key intermediates validated?
The synthesis typically involves coupling a quinazolinone derivative with a trans-cyclohexanecarboxylic acid precursor. For example:
- Step 1 : Preparation of 4-oxoquinazolin-3(4H)-ylmethyl intermediates via alkylation or carbamate formation (e.g., using ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate as a precursor) .
- Step 2 : Conjugation with trans-4-(aminomethyl)cyclohexanecarboxylic acid or its derivatives under reflux conditions in acetic acid, followed by purification via crystallization .
- Validation : Intermediates are confirmed via melting point analysis, -NMR (e.g., characteristic shifts at δ 7.5–8.5 ppm for quinazolinone protons), and ESI-MS (e.g., m/z 420.1 [M-H] for related structures) .
Q. How is stereochemical purity (trans-configuration) ensured during synthesis?
- Method : Use trans-4-(aminomethyl)cyclohexanecarboxylic acid as a starting material, verified by chiral HPLC or polarimetry .
- Control : Reaction conditions (e.g., reflux in acetic acid) minimize isomerization. Post-synthesis, NOESY NMR or X-ray crystallography confirms the trans-configuration of the cyclohexane ring .
Q. What analytical techniques are critical for characterizing this compound?
- Primary methods :
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) impact the yield of this compound?
Q. What contradictions exist in reported biological activities of quinazolinone derivatives, and how can they be resolved?
- Contradiction : Some studies report antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus), while others show no efficacy due to poor solubility .
- Resolution :
Q. How does the trans-cyclohexane group influence pharmacokinetic properties compared to cis-isomers?
Q. What strategies address low yields in large-scale synthesis?
- Approach :
Methodological Challenges
Q. How to analyze degradation products under accelerated stability conditions?
Q. What computational tools predict binding affinity of this compound to kinase targets?
- Tools :
- Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD simulations (GROMACS) : Validates stability of ligand-protein complexes over 100 ns .
- Validation : Correlate docking scores with experimental IC values from kinase inhibition assays .
Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
